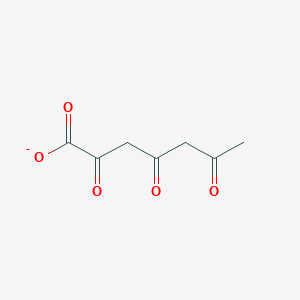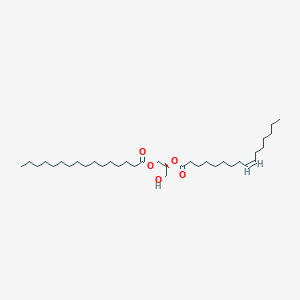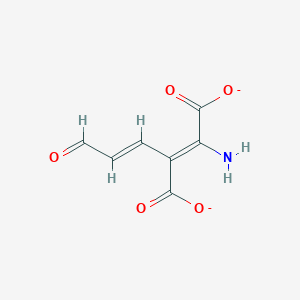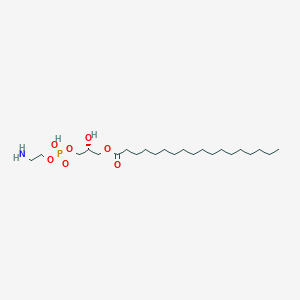
1-Octadecanoyl-sn-glycero-3-phosphoethanolamine
説明
Synthesis Analysis
The synthesis of phosphoethanolamines, including 1-Octadecanoyl-sn-glycero-3-phosphoethanolamine, often involves chemical or enzymatic processes. For example, a study reported the chemical synthesis of a polymerizable bis-substituted phosphoethanolamine, showcasing the versatility in synthesizing complex phospholipids for various applications (Srisiri, Lee, & O'Brien, 1995).
Molecular Structure Analysis
The molecular structure of this compound comprises a glycerol backbone, a phosphate group, an ethanolamine moiety, and fatty acid chains, including an octadecanoyl chain. This structure is crucial for its role in membrane architecture, contributing to the hydrophobic-hydrophilic balance essential for membrane integrity and function.
Chemical Reactions and Properties
Phosphoethanolamines participate in various chemical reactions, including acylation and phosphorylation, which are critical for their biosynthesis and functional roles in cellular signaling and membrane dynamics. The presence of the ethanolamine group allows for interactions with other molecules, influencing signaling pathways and membrane curvature.
Physical Properties Analysis
The physical properties of this compound, such as its melting point and phase behavior, are influenced by the length and saturation of its acyl chains. Studies on model membranes show that phosphoethanolamines can exhibit phase transitions and miscibility with other lipid species, affecting membrane fluidity and compartmentalization (Lin et al., 1995).
科学的研究の応用
Membrane Studies and Lipid Interactions
1-Octadecanoyl-sn-glycero-3-phosphoethanolamine (PE) is used in studying membrane dynamics and lipid interactions. For instance, Lin et al. (1995) conducted a calorimetric study of binary mixtures of PE and dimyristoyl phosphatidylethanolamine, revealing that these lipids are completely miscible in the liquid-crystalline state of the lipid bilayer, but only partially miscible in the gel-state bilayer. This study provides valuable insights into the thermodynamic properties of lipid bilayers containing PE (Lin et al., 1995).
Mass Spectrometry in Lipid Analysis
PE has been utilized in the field of mass spectrometry for the analysis of unusual phospholipid molecular species. Dasgupta et al. (1987) isolated various symmetrical molecular species of PE from marine sponges and studied them using fast atom bombardment (FAB) mass spectrometry. This approach helped in determining molecular weights, branching, and double bonds in the fatty acyl chains of intact phospholipid molecules (Dasgupta et al., 1987).
Chemical Synthesis and Polymerization
PE is significant in the field of chemical synthesis and polymerization. Srisiri et al. (1995) reported the chemical synthesis of a polymerizable bis-substituted PE, which opens avenues for creating novel materials with specific properties (Srisiri et al., 1995).
Drug Interaction and Delivery Research
In drug interaction and delivery research, PE has been studied to understand its role in mediating interactions between small molecules and lipid membranes. Huang et al. (2013) used PE in a study to detect interactions between tetracaine and supported lipid bilayers (SLBs), demonstrating the potential of this lipid in facilitating drug-lipid interactions (Huang et al., 2013).
Metabolic Studies in Organisms
PE is also important in studying lipid metabolism in various organisms. Achterberg et al. (1987) investigated the metabolism of ether lysophospholipids in Leishmania donovani promastigotes, revealing the degradation of PE into neutral lipids followed by incorporation into phospholipids (Achterberg et al., 1987).
作用機序
Target of Action
1-Octadecanoyl-sn-glycero-3-phosphoethanolamine, also known as N-octadecanoyl-sn-glycero-3-phosphoethanolamine or 18:0 Lyso PE, is a type of N-acyl-sn-glycero-3-phosphoethanolamine It is known to be used as a phospholipid (pl) standard for lipid profiling .
Mode of Action
As a type of n-acyl-sn-glycero-3-phosphoethanolamine, it is likely involved in the formation and modification of cellular membranes .
Biochemical Pathways
This compound is involved in the ferroptosis pathway . Ferroptosis is a form of regulated cell death that is dependent on iron and characterized by the accumulation of lipid peroxides. It is distinct from other forms of cell death like apoptosis, necrosis, and autophagy .
Result of Action
As a component of cellular membranes, it likely plays a role in maintaining cellular structure and function .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, temperature can affect the stability of the compound, as it is typically stored at -20°C . Furthermore, the compound’s action and efficacy may be influenced by the presence of other molecules in its environment, such as enzymes and other lipids.
生化学分析
Biochemical Properties
1-Octadecanoyl-sn-glycero-3-phosphoethanolamine is involved in several biochemical reactions, primarily related to lipid metabolism and membrane dynamics. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it serves as a substrate for lysophosphatidylglycerol acyltransferase 1 (LPGAT1), which catalyzes the acylation of lysophosphatidylglycerol to form phosphatidylglycerol . Additionally, this compound is known to interact with phospholipase A2, an enzyme that hydrolyzes phospholipids to release fatty acids and lysophospholipids . These interactions are crucial for maintaining the structural integrity and functionality of cellular membranes.
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. This compound is involved in the initiation of autophagy, a cellular process that degrades and recycles cellular components . It also affects cell signaling pathways by modulating the activity of signaling molecules such as protein kinase C and phosphatidylinositol 3-kinase . Furthermore, this compound can impact gene expression by altering the transcriptional activity of specific genes involved in lipid metabolism and cellular stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules and its role in enzyme activation or inhibition. This compound binds to specific receptors and enzymes, modulating their activity. For example, it can inhibit the activity of phospholipase A2, thereby reducing the release of arachidonic acid and subsequent production of inflammatory mediators . Additionally, this compound can activate protein kinase C, leading to the phosphorylation of target proteins and modulation of cellular signaling pathways . These molecular interactions are essential for regulating cellular functions and maintaining homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of autophagy and modulation of gene expression . These temporal effects are important for understanding the long-term impact of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can enhance cellular functions such as autophagy and lipid metabolism . At high doses, it can induce toxic effects, including cellular stress and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effects without causing adverse effects . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis and degradation of phospholipids. This compound is a substrate for enzymes such as lysophosphatidylglycerol acyltransferase 1 (LPGAT1) and phospholipase A2, which play key roles in lipid metabolism . Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in fatty acid synthesis and degradation . These metabolic pathways are essential for maintaining cellular lipid homeostasis and energy balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. This compound can interact with lipid transport proteins such as phospholipid transfer protein (PLTP) and apolipoproteins, facilitating its movement across cellular membranes . Additionally, this compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biological effects . Understanding the transport and distribution of this compound is crucial for elucidating its role in cellular processes.
Subcellular Localization
This compound is localized in various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria . This compound can be targeted to specific organelles through post-translational modifications and interactions with targeting signals . The subcellular localization of this compound is essential for its activity and function, as it allows the compound to interact with specific biomolecules and participate in localized cellular processes .
特性
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24/h22,25H,2-21,24H2,1H3,(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYWOYAFBUOUFP-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20914019 | |
| Record name | (2R)-3-[[(2-Aminoethoxy)hydroxyphosphinyl]oxy]-2-hydroxypropyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20914019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPE(18:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
69747-55-3 | |
| Record name | (2R)-3-[[(2-Aminoethoxy)hydroxyphosphinyl]oxy]-2-hydroxypropyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20914019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LysoPE(18:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The study mentions that 1-Octadecanoyl-sn-glycero-3-phosphoethanolamine was significantly upregulated in rainbow trout infected with IHNV. What is the potential significance of this finding?
A1: While the study highlights the upregulation of this compound in infected fish [], it does not delve into the specific role of this compound in the context of IHNV infection. this compound is a type of phosphatidylethanolamine, a class of phospholipids found in cell membranes. Further research is needed to elucidate its potential role in the immune response to IHNV infection in rainbow trout. This could involve investigating:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



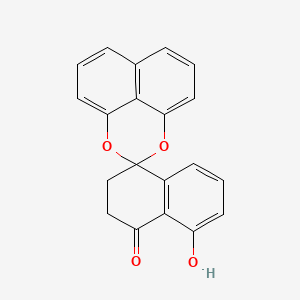
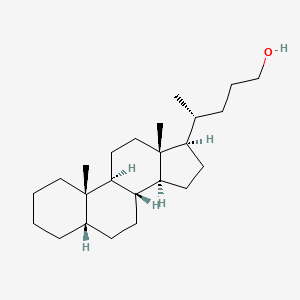
![3-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B1243009.png)
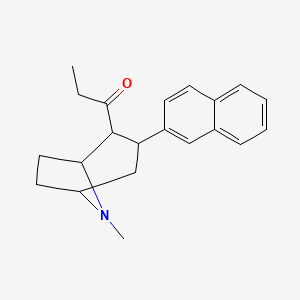
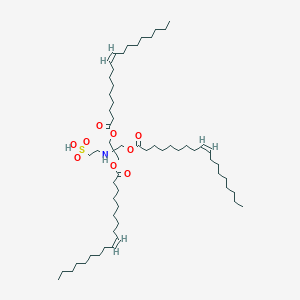
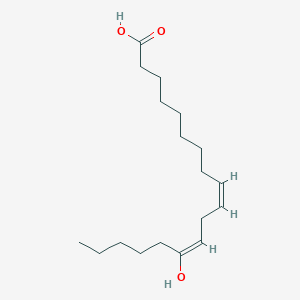
![N[2(S)-Mercaptomethyl-3-(2-methylphenyl)propionyl]-(S)-methionine](/img/structure/B1243013.png)
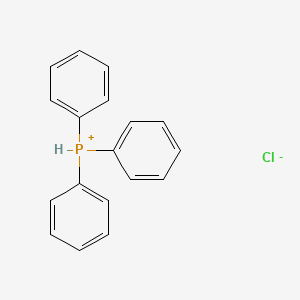
![(1S,7R)-4-[4-[(3aS,9bR)-9-methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl]butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B1243023.png)
![2-(3,4-dichlorophenyl)-1-[2-[[(3S)-3-hydroxypyrrolidin-1-yl]methyl]-4,4-dimethylpiperidin-1-yl]ethanone](/img/structure/B1243024.png)

